molecular formula C14H10FNO2 B5762839 4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid CAS No. 3996-25-6

4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid

Cat. No.: B5762839
CAS No.: 3996-25-6
M. Wt: 243.23 g/mol
InChI Key: IPHVTWWSNJABIK-UHFFFAOYSA-N
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Description

4-{[(E)-(4-Fluorophenyl)methylidene]amino}benzoic acid is a Schiff base derivative characterized by a benzoic acid backbone substituted with an (E)-configured imine group linked to a 4-fluorophenyl moiety. This compound belongs to the enaminone family, which features conjugated enamine-ketone systems known for diverse biological and material applications.

Structurally, the compound combines aromaticity from both the benzoic acid and fluorophenyl groups, with the imine (-CH=N-) bridge enabling π-conjugation. Its synthesis typically involves condensation of 4-aminobenzoic acid with 4-fluorobenzaldehyde under acidic or thermal conditions, though specific protocols vary (e.g., see for a related triazolidinedione derivative synthesis) .

Properties

IUPAC Name

4-[(4-fluorophenyl)methylideneamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHVTWWSNJABIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238759
Record name 4-[[(4-Fluorophenyl)methylene]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3996-25-6
Record name 4-[[(4-Fluorophenyl)methylene]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3996-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Fluorophenyl)methylene]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of Schiff base synthesis can be applied. Large-scale production would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis and Stability

The azomethine bond undergoes acid-catalyzed hydrolysis , regenerating the parent aldehyde and amine. This reaction is critical for understanding its stability in biological or acidic environments.

ConditionsProductsNotesReference
Aqueous HCl (pH < 3)4-Fluorobenzaldehyde + 4-ABAReversible reaction; pH-dependent
Neutral/basic conditionsStableNo degradation observed at pH 7–9

Mechanistic insight :
Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic attack by water.

Biological Activity and Functionalization

While primarily studied for its structural properties, derivatives exhibit antibacterial potential through interactions with bacterial enzymes. For example:

  • Analogous fluorinated Schiff bases inhibit E. coli and S. aureus by targeting dihydropteroate synthase (MIC: 2.7 µM for ecKAS III inhibition) .

  • The carboxylic acid group enables salt formation or esterification, though specific derivatives of this compound remain unexplored in literature .

Spectroscopic Characterization

Key analytical data for reaction monitoring:

TechniqueObservationsReference
¹H NMR δ 8.05 (d, 2H, aromatic), 7.10 (t, 2H, fluorophenyl), 6.62–6.80 (m, 4H)
IR ν 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-F)

Comparative Reactivity with Analogues

Fluorinated Schiff bases show enhanced stability and bioactivity compared to non-fluorinated counterparts:

Property4-Fluorophenyl DerivativeNon-Fluorinated Analogue
Hydrolytic stabilityHigh (pH 7–9)Moderate
Antibacterial potencyMIC: 2.7 µM (ecKAS III)MIC: >10 µM
CrystallinityWell-defined dimersAmorphous aggregates

Data adapted from .

Unexplored Reactivity

  • Esterification/Amidation : The carboxylic acid could react with alcohols or amines, but no experimental data exists for this compound.

  • Reduction : The C=N bond may be reduced to C–N using NaBH₄ or catalytic hydrogenation, potentially yielding secondary amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that Schiff bases, including 4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid, exhibit notable antibacterial and antifungal activities. Studies have shown that this compound can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, complexes of this Schiff base with transition metals have demonstrated enhanced antimicrobial activity compared to the uncomplexed ligand, suggesting that metal coordination may amplify its efficacy against pathogens .

Anticancer Potential
The compound's structural features suggest potential applications in anticancer therapies. Some derivatives of para-aminobenzoic acid (PABA) analogs have shown promising results in inhibiting cancer cell proliferation. Investigations into the mechanism of action reveal that such compounds may interfere with cellular signaling pathways crucial for cancer cell survival . The incorporation of fluorine atoms is believed to enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development in cancer treatment .

Coordination Chemistry

Metal Complex Formation
The synthesis of metal complexes with this compound has been extensively studied. These complexes typically exhibit octahedral geometry and display unique properties due to the interaction between the metal ions (such as Cu(II), Ni(II), and Co(II)) and the ligand . The characterization of these complexes through techniques like UV-Vis spectroscopy, IR spectroscopy, and magnetic susceptibility measurements has provided insights into their bonding nature and stability.

Applications in Catalysis
Due to their ability to form stable complexes with transition metals, Schiff bases are also explored as catalysts in various chemical reactions. The catalytic properties are attributed to the electron-donating ability of the azomethine group (-C=N-), which can facilitate electron transfer processes essential for catalytic cycles .

Biological Applications

Anti-inflammatory and Antioxidant Activities
Beyond antimicrobial effects, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. These compounds can potentially inhibit key inflammatory mediators and free radicals, thereby offering therapeutic benefits in diseases characterized by oxidative stress and inflammation .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus when complexed with transition metals
Anticancer ActivityExhibited inhibition of cancer cell lines with potential mechanisms involving apoptosis induction
Coordination ChemistrySynthesized metal complexes showed enhanced stability and unique spectral properties indicating successful ligand coordination

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially disrupting microbial cell walls and inhibiting enzyme activity. The Schiff base structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid with structurally analogous enaminones, Schiff bases, and benzoic acid derivatives, focusing on physical properties, electronic effects, and biological activity.

Table 1: Physical and Structural Comparison

Compound Name Melting Point (°C) Yield (%) Key Substituents Notable Applications/Findings References
This compound N/A N/A 4-Fluorophenyl, benzoic acid Metal complexation (Mn, Co, Cu)
4-((3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)amino)benzoic acid 278–280 77 4-Fluorophenyl, enaminone Carbonic anhydrase inhibition studies
4-[(4-Fluorophenyl)amino]pyrido[3,2-d]pyrimidin-6-yl)benzoic acid N/A 96.79 Pyridopyrimidine, 4-fluoroaniline Anticancer drug intermediate
4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid N/A N/A Dimethylamino, 2-hydroxybenzoic acid Fluorescent probes, chelation
(E)-3-Hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid N/A N/A Nitrophenyl, 3-hydroxybenzoic acid Antimicrobial activity

Key Comparisons

Electronic Effects of Substituents The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, enhancing stability and metal-binding affinity compared to electron-donating groups (e.g., dimethylamino in ). This is evident in its ability to form stable transition metal complexes, where fluorine’s electronegativity polarizes the imine bond, facilitating coordination .

Biological Activity The enaminone derivative 4-((3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)amino)benzoic acid (melting point 278–280°C) exhibits non-classical carbonic anhydrase inhibition, attributed to its planar enaminone system interacting with enzyme active sites . The target compound’s lack of a ketone group may reduce such activity but enhance metal chelation. 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid () demonstrates potent antimicrobial effects against drug-resistant bacteria, suggesting that the pyrazole ring and formyl group synergize with the fluorophenyl-benzoic acid framework for bioactivity .

Synthetic Accessibility The target compound’s synthesis is less complex than derivatives like 4-[(4-fluorophenyl)amino]pyrido[3,2-d]pyrimidin-6-yl)benzoic acid, which requires multi-step coupling and purification (96.79% yield) . Simpler Schiff base formation (e.g., via condensation) offers scalability advantages.

Material Science Applications Derivatives such as 4-fluorophenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate () exhibit liquid crystalline behavior due to elongated alkyl chains and fluorinated aromatic systems. The target compound’s rigid structure lacks such mesogenic properties but may serve as a precursor for functional materials .

Biological Activity

4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid, often referred to as a fluorinated Schiff base, has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a fluorinated phenyl group linked via an imine bond to a benzoic acid moiety. The synthesis typically involves the condensation of 4-fluorobenzaldehyde with 4-aminobenzoic acid under acidic or basic conditions. This reaction yields the desired Schiff base with potential biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:
    • Against Staphylococcus aureus: MIC = 32 µg/mL
    • Against Escherichia coli: MIC = 64 µg/mL
    • Against Pseudomonas aeruginosa: MIC = 128 µg/mL
  • Comparative studies reveal that its antibacterial efficacy is comparable to standard antibiotics such as kanamycin and amoxicillin, particularly against resistant strains .

Data Table: Antibacterial Activity Summary

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Kanamycin16
Escherichia coli64Amoxicillin32
Pseudomonas aeruginosa128Ciprofloxacin64

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies indicate effectiveness against various fungal strains, including Candida albicans and Aspergillus niger.

Key Findings:

  • The compound exhibited an MIC of 50 µg/mL against Candida albicans, suggesting moderate antifungal activity.
  • It also showed potential in inhibiting fungal growth in clinical isolates, which is crucial for treating opportunistic infections .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of this compound, particularly through its cytotoxic effects on various cancer cell lines.

Case Studies:

  • Cytotoxicity Against Prostate Cancer Cells :
    • The compound demonstrated an IC50 value of approximately 25 µM against prostate cancer cell lines, indicating significant antiproliferative effects.
    • Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways .
  • Breast Cancer Cell Lines :
    • In vitro studies showed that treatment with the compound resulted in reduced viability of breast cancer cells with IC50 values ranging from 20 to 30 µM.
    • The presence of the fluorine atom appears to enhance its interaction with cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The fluorine atom enhances lipophilicity and electronic properties, improving binding affinity to bacterial enzymes and cancer cell receptors.
  • Modifications in the phenyl ring or the imine linkage can significantly alter its potency and selectivity against various pathogens and cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid?

The compound is synthesized via Schiff base formation through condensation of 4-aminobenzoic acid with 4-fluorobenzaldehyde. Typical conditions involve refluxing in ethanol or methanol with a catalytic acid (e.g., acetic acid) to facilitate imine bond formation. Purification is achieved via recrystallization or column chromatography. Reaction progress is monitored by TLC or NMR to confirm the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the imine (C=N) linkage (δ ~8.5 ppm for 1H; ~160 ppm for 13C) and aromatic substituents.
  • IR Spectroscopy : Identification of the carboxylic acid (O-H stretch ~2500-3000 cm⁻¹) and imine (C=N stretch ~1600-1650 cm⁻¹).
  • HPLC : To assess purity (>95% recommended for biological assays) .

Q. What are the common solubility challenges, and how are they addressed?

The compound exhibits limited aqueous solubility due to its aromatic and nonpolar groups. Researchers use polar aprotic solvents (DMSO, DMF) for dissolution in biological assays. For crystallography, slow evaporation from ethanol/water mixtures yields suitable crystals .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of Schiff base formation?

The E-isomer predominates due to thermodynamic stability, but solvent polarity and temperature can affect the equilibrium. For instance, polar solvents (e.g., DMF) stabilize the E-isomer, while lower temperatures (0–25°C) may slow isomerization. Kinetic control under basic conditions can favor the Z-isomer transiently, requiring careful monitoring .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides precise bond angles and dihedral angles, clarifying the planarity of the imine linkage and spatial orientation of the 4-fluorophenyl group. For example, crystallographic data (e.g., C=N bond length ~1.28 Å) confirm conjugation with the aromatic system, critical for understanding electronic properties .

Q. What strategies mitigate discrepancies in biological activity data across studies?

Discrepancies often arise from:

  • Purity variations : Use HPLC (≥98% purity, as in ) and mass spectrometry for batch validation.
  • Assay conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4) and solvent concentration (<1% DMSO) to minimize interference.
  • Structural analogs : Compare activity with derivatives (e.g., halogen-substituted analogs in ) to identify substituent effects .

Q. How can computational methods predict reactivity in nucleophilic substitution?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For example, the electron-deficient imine carbon may react with amines or hydrazines, while the carboxylic acid group can undergo esterification. Solvent effects are incorporated via continuum models (e.g., COSMO) .

Methodological Guidance

Designing derivatives for structure-activity relationship (SAR) studies :

  • Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 4-fluorophenyl ring to enhance electrophilicity.
  • Replace the benzoic acid moiety with esters or amides to modulate bioavailability.
  • Use coupling reagents (e.g., HOBt/EDCI, as in ) for amide bond formation with amino acids or peptides .

Optimizing reaction yields in large-scale synthesis :

  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours).
  • Use scavenger resins (e.g., polymer-bound cyanoborohydride) to remove unreacted aldehydes.
  • Monitor by in-situ IR to track imine formation dynamically .

Analyzing pH-dependent stability of the imine bond :
Conduct UV-Vis spectroscopy at varying pH (2–12) to track the λmax shift of the C=N bond. Acidic conditions (pH < 4) protonate the imine nitrogen, leading to hydrolysis, while neutral/basic conditions stabilize the conjugate base .

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